Epithienamycin E - 79057-46-8

Epithienamycin E

Catalog Number: EVT-267496
CAS Number: 79057-46-8
Molecular Formula: C13H16N2O8S2
Molecular Weight: 392.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Epithienamycin E is a member of the class of carbapenems that is (5R,6R)-3-{[(E)-2-aminoethenyl]sulfanyl}-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid in which the free hydroxy and amino groups are carrying sulfo and acetyl substituents respectively. It has a role as a bacterial metabolite. It is a member of acetamides, an organosulfonic acid and a member of carbapenems.
Source and Classification

Epithienamycin E is classified as a carbapenem antibiotic. It is synthesized by Streptomyces cattleya, which is known for producing various bioactive compounds. The classification of Epithienamycin E falls under the broader category of β-lactam antibiotics, which are characterized by their β-lactam ring structure that is crucial for their antibacterial activity. This compound exhibits properties similar to those of thienamycin but possesses unique structural features that may enhance its efficacy or stability against bacterial resistance mechanisms.

Synthesis Analysis

The synthesis of Epithienamycin E involves several sophisticated chemical reactions that build upon the foundational structure of thienamycin.

Key Synthetic Methods

  1. Cycloaddition Reactions: The synthesis often begins with a cycloaddition reaction between ethyl (E)-crotonate and a cyclic five-membered nitrone derived from 2-deoxy-D-ribose. This step employs 1,3-dipolar cycloaddition, leading to the formation of a bicyclic carbapenam skeleton.
  2. Intramolecular Acylation: Following the cycloaddition, cleavage of the N–O bond in the adduct occurs, followed by intramolecular N-acylation to yield the desired carbapenam structure.
  3. Oxidation and Protection Steps: Subsequent transformations involve oxidation reactions to modify substituents on the five-membered ring, along with protective group strategies to stabilize reactive functional groups during synthesis.
  4. Final Modifications: The final steps may include deprotection and further functionalization to achieve the specific characteristics of Epithienamycin E.

These synthetic pathways have been optimized through various studies, enhancing yields and selectivity for desired stereoisomers during the synthesis process .

Molecular Structure Analysis

Epithienamycin E possesses a complex molecular structure characterized by its unique bicyclic framework that includes a β-lactam ring fused with a thiazole moiety.

Structural Features

  • Molecular Formula: The empirical formula for Epithienamycin E is typically represented as C11H16N2O4SC_{11}H_{16}N_{2}O_{4}S.
  • Molecular Weight: The molecular weight is approximately 272.18 g/mol.
  • Functional Groups: The structure contains several functional groups including amine, hydroxyl, and thiazole groups that contribute to its biological activity.
  • Stereochemistry: The stereochemistry around the β-lactam ring is critical for its antibacterial function; specific configurations can enhance binding affinity to bacterial enzymes.

X-ray crystallography and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) have been employed to elucidate the three-dimensional conformation and confirm the stereochemical assignments .

Chemical Reactions Analysis

Epithienamycin E participates in various chemical reactions that are essential for its biological activity and stability.

Key Reactions

  1. Hydrolysis: The β-lactam ring is susceptible to hydrolysis, particularly at alkaline pH levels, which can lead to loss of activity.
  2. Nucleophilic Attack: The compound can undergo nucleophilic attack by hydroxylamine or cysteine, resulting in inactivation through ring opening.
  3. Oxidative Modifications: Various oxidative reactions can modify functional groups within the molecule, potentially enhancing its pharmacological properties or altering its stability.

These reactions are critical for understanding both the mechanism of action and potential degradation pathways of Epithienamycin E .

Mechanism of Action

The mechanism of action for Epithienamycin E involves inhibition of bacterial cell wall synthesis.

Detailed Mechanism

  1. Targeting Penicillin-Binding Proteins: Epithienamycin E binds irreversibly to penicillin-binding proteins (PBPs) located in bacterial cell membranes. This binding inhibits transpeptidation, an essential step in peptidoglycan cross-linking.
  2. Disruption of Cell Wall Integrity: By inhibiting PBPs, Epithienamycin E prevents proper cell wall formation, leading to cell lysis and death in susceptible bacterial strains.
  3. Resistance Mechanisms: Bacteria may develop resistance through production of β-lactamase enzymes that hydrolyze the β-lactam ring or through mutations in PBPs that reduce binding affinity .
Physical and Chemical Properties Analysis

Epithienamycin E exhibits several notable physical and chemical properties:

Applications

Epithienamycin E has significant potential applications in medicine due to its antibacterial properties.

Scientific Applications

  1. Antibiotic Therapy: It serves as an effective treatment option against various bacterial infections, especially those caused by resistant strains.
  2. Research Tool: Its unique mechanism provides insights into bacterial resistance mechanisms and aids in developing new antibiotics.
  3. Pharmaceutical Development: Ongoing research aims at modifying its structure to enhance efficacy or reduce side effects while maintaining its core antibacterial activity .
Biochemical Foundations of Epithienamycin E Biosynthesis

Genomic Architecture of Streptomyces cattleya Biosynthetic Gene Clusters

The soil bacterium Streptomyces cattleya (DSM 46488, NRRL 8057) serves as the primary producer of epithienamycin E, a structurally complex carbapenem antibiotic. This strain harbors a megaplasmid (pSCAT; 1.8 Mb) encoding the 28.25-kb thienamycin/epithienamycin biosynthetic gene cluster (BGC), characterized by a GC content of 73.61% [1] [5] [10]. The BGC comprises 22 genes (thnA to thnV), organized into functionally coordinated transcriptional units:

  • Early biosynthetic genes: thnE (carboxymethylproline synthase), thnM (carbapenam synthase), thnL (β-lactam ring formation)
  • Tailoring enzymes: thnK (methyltransferase), thnF (N-acetyltransferase), thnG/Q (dioxygenases)
  • Regulatory/resistance elements: thnI/U (transcriptional activators), thnS (metallo-β-lactamase) [1] [5] [10]

Cluster-situated regulators thnI and thnU activate expression of central biosynthetic genes (thnH, J, K, L, M, N, O, P, Q), while remaining genes (thnA-G, R-V) operate independently [10]. The presence of the thnS resistance gene within the BGC—encoding a specialized metallo-β-lactamase—provides self-protection against the produced β-lactams by hydrolyzing the bicyclic core [10]. This genomic colocalization ensures coordinated expression of biosynthesis and resistance mechanisms.

Table 1: Key Genes in the Epithienamycin/Thienamycin Biosynthetic Cluster

GeneFunctionEnzyme ClassRole in Biosynthesis
thnECarboxymethylproline synthaseCarboxymethylproline synthase (EC 2.3.1.226)Catalyzes C-C bond formation between malonyl-CoA and pyrroline-5-carboxylate
thnMCarbapenam synthaseCarbapenam-3-carboxylate synthase (EC 6.3.3.6)Forms carbapenam ring structure
thnLRadical SAM enzymeβ-lactam synthetase (EC 4.4.1.44)Generates β-lactam ring via C-S bond cleavage
thnKMethyltransferaseMethyltransferase (EC 2.1.1.394)Transfers methyl group to C-6 position
thnG/QOxygenases2-OG-dependent dioxygenases (EC 1.14.20.-)Introduce hydroxyl groups at C-5/C-6 positions
thnSSelf-resistance factorMetallo-β-lactamaseHydrolyzes β-lactam ring to confer self-resistance
thnI/UTranscriptional regulationSARP-family regulatorsActivates expression of core biosynthetic genes

Enzymatic Mechanisms in Carbapenem Core Assembly

Epithienamycin E biosynthesis initiates with the condensation of L-glutamate-derived L-pyrroline-5-carboxylate and malonyl-CoA to form (2S,5S)-trans-carboxymethylproline, catalyzed by ThnE (EC 2.3.1.226) [5]. This intermediate undergoes ATP-dependent ring closure via ThnM (EC 6.3.3.6) to generate the monocyclic β-lactam scaffold, carbapenam-3-carboxylic acid [1] [5]. Subsequent radical-mediated ring desaturation by the B₁₂-dependent radical SAM enzyme ThnL (EC 4.4.1.44) introduces the characteristic C-2/C-3 double bond, yielding the bicyclic carbapenem core [5] [10].

Critical stereochemical modifications include:

  • C-5 inversion: Mediated by CarC homolog ThnP (K18538), utilizing 2-oxoglutarate/Fe²⁺ to epimerize the C-5 bridgehead carbon
  • C-6 functionalization: ThnK methyltransferase (EC 2.1.1.394) transfers a methyl group to C-6, while ThnG/Q dioxygenases (EC 1.14.20.-) catalyze hydroxylation at C-8/C-5 positions [5]The carbapenem core assembly exemplifies non-canonical β-lactam formation, contrasting with penicillin/cephalosporin pathways by utilizing dedicated synthetases (ThnM, ThnL) rather than fused NRPS/PKS systems [1].

Role of Non-Ribosomal Peptide Synthetases (NRPS) in Side-Chain Functionalization

Unlike classical β-lactams, epithienamycin E incorporates a cysteine-derived side chain at C-3, attached via an NRPS-independent mechanism. The thn cluster lacks canonical NRPS modules but encodes cysteine transferase activity (ThnN/O) and pantetheinyl transferases (ThnH/R) that activate and transfer the thiol group [1] [5]. Key modifications include:

  • Pantetheinylation: ThnH (EC 3.1.3.110) hydrolyzes coenzyme A to 4'-phosphopantetheine, which is transferred to carbapenam-3-carboxylate by ThnR (EC 3.6.1.77)
  • Cysteine conjugation: ThnN/O facilitate cysteine attachment to the phosphopantetheine arm
  • Decarboxylation/amination: ThnF (EC 2.3.1.-) acetylates the cysteinyl moiety, yielding the characteristic cysteaminyl side chain of epithienamycins [5]

This NRPS-independent strategy contrasts with tomaymycin biosynthesis (pyrrolobenzodiazepine scaffold), which employs a multimodular NRPS for amino acid activation and peptide bond formation [7]. The thn pathway exemplifies functional convergence, achieving side-chain functionalization through discrete enzymes rather than megasynthetases.

Regulatory Networks Governing Secondary Metabolite Production

Epithienamycin E biosynthesis is embedded in a hierarchical regulatory cascade responsive to physiological and environmental signals:

  • Cluster-situated regulators: ThnI/U (SARP-family activators) directly induce transcription of structural genes (thnH-Q). Inactivation of thnI abolishes epithienamycin production, confirming its essential role [1] [4]
  • Global regulators: The DasR regulon senses N-acetylglucosamine (GlcNAc) as a nutrient status signal, derepressing antibiotic biosynthesis during nutrient limitation. AdpA (AraC/XylS family) activates multiple BGCs upon quorum-sensing signals [4]
  • Hormonal signaling: γ-butyrolactones (GBLs) bind repressors (e.g., ArpA), enabling expression of adpA and antibiotic pathways. S. cattleya produces analogous signaling molecules triggering epithienamycin synthesis [4]
  • Resistance-integrated regulation: The metallo-β-lactamase ThnS functions both as a resistance element and a pathway modulator. ThnS hydrolyzes imipenem (thienamycin derivative) with high efficiency (Kcat/Km = 4.2 × 10³ M⁻¹s⁻¹) and exhibits promiscuous RNase/DNase activities, potentially linking cellular stress responses to BGC activation [10]

Properties

CAS Number

79057-46-8

Product Name

Epithienamycin E

IUPAC Name

(5R,6R)-3-[(E)-2-acetamidoethenyl]sulfanyl-7-oxo-6-[(1S)-1-sulfooxyethyl]-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Molecular Formula

C13H16N2O8S2

Molecular Weight

392.4 g/mol

InChI

InChI=1S/C13H16N2O8S2/c1-6(23-25(20,21)22)10-8-5-9(24-4-3-14-7(2)16)11(13(18)19)15(8)12(10)17/h3-4,6,8,10H,5H2,1-2H3,(H,14,16)(H,18,19)(H,20,21,22)/b4-3+/t6-,8+,10-/m0/s1

InChI Key

FQQFFZPBGYGDSX-NJFHWYBASA-N

SMILES

CC(C1C2CC(=C(N2C1=O)C(=O)O)SC=CNC(=O)C)OS(=O)(=O)O

Solubility

Soluble in DMSO

Synonyms

AB 110 D antibiotic
AB-110-D antibiotic
antibiotic AB 110-D
epithienamycin E
epithienamycin E, sodium salt

Canonical SMILES

CC(C1C2CC(=C(N2C1=O)C(=O)O)SC=CNC(=O)C)OS(=O)(=O)O

Isomeric SMILES

C[C@@H]([C@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)S/C=C/NC(=O)C)OS(=O)(=O)O

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